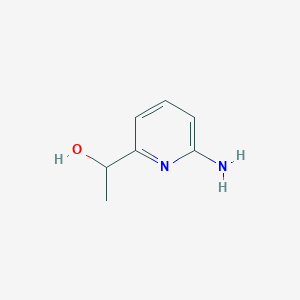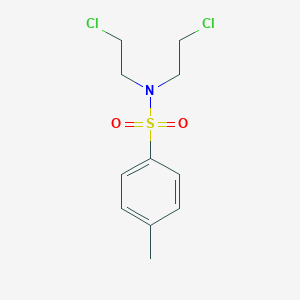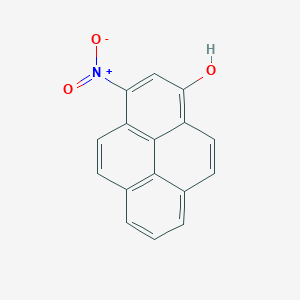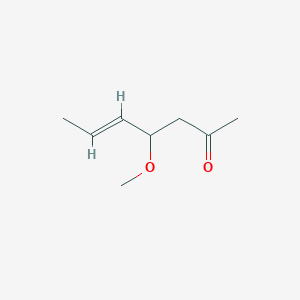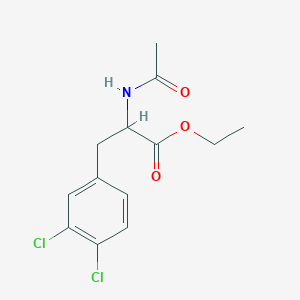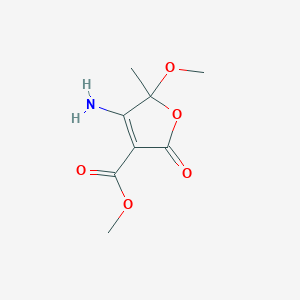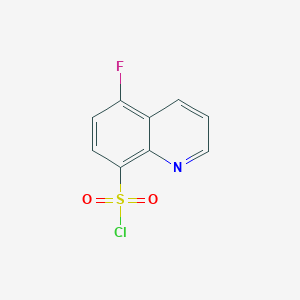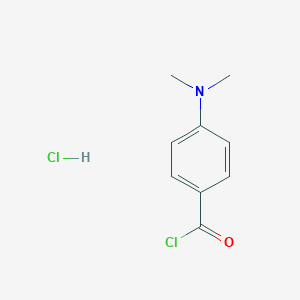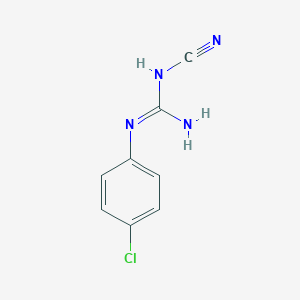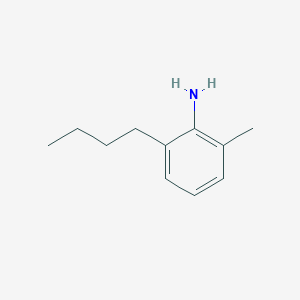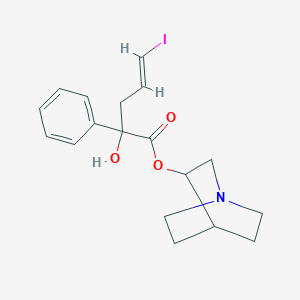
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QNB or BZ, and it has been used in a variety of experiments to investigate the mechanisms of action of certain drugs and to better understand the biochemical and physiological effects of various compounds.
作用機序
QNB acts as a competitive antagonist at the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is involved in a wide range of physiological processes. By binding to this receptor, QNB prevents the binding of acetylcholine, which is a neurotransmitter that is involved in the regulation of various bodily functions.
生化学的および生理学的効果
QNB has a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of neurotransmitter release, and the alteration of ion channel activity. These effects can have significant impacts on the function of various bodily systems, including the cardiovascular, respiratory, and digestive systems.
実験室実験の利点と制限
One of the primary advantages of using QNB in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for investigating the function of the muscarinic acetylcholine receptor. However, there are also some limitations to using QNB, including its potential toxicity and the fact that it may not accurately reflect the effects of other compounds that target the receptor.
将来の方向性
There are a number of potential future directions for research involving QNB, including the development of new drugs that target the muscarinic acetylcholine receptor, the investigation of the role of this receptor in various disease states, and the development of new techniques for studying the function of G protein-coupled receptors. Additionally, further research is needed to better understand the potential limitations and risks associated with the use of QNB in lab experiments.
合成法
The synthesis of QNB involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the preparation of 3-quinuclidinol, which is then reacted with alpha-phenylacetyl chloride to form 3-quinuclidinyl alpha-phenylacetate. This intermediate compound is then reacted with iodine and propenyl magnesium bromide to form the final product, 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate.
科学的研究の応用
QNB has been used in a variety of scientific research applications, including studies of the central nervous system, the cardiovascular system, and the immune system. One of the primary uses of QNB is in the investigation of the mechanisms of action of certain drugs, particularly those that target the muscarinic acetylcholine receptor.
特性
CAS番号 |
147612-55-3 |
|---|---|
製品名 |
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate |
分子式 |
C18H22INO3 |
分子量 |
427.3 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+ |
InChIキー |
MMUQVFDMUDOFSH-ONNFQVAWSA-N |
異性体SMILES |
C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
同義語 |
1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate 3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate IQNP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



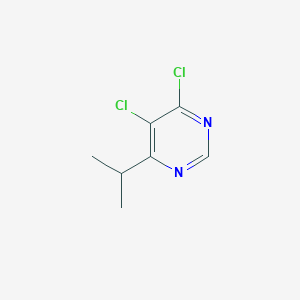
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
